Cleroindicin E

Description

Overview of Cleroindicin E within the Clerodane Diterpenoid Family

This compound belongs to the large and structurally diverse class of natural products known as clerodane diterpenoids. wikipedia.org These compounds are characterized by a bicyclic decalin core and a side chain, collectively comprising 20 carbon atoms. wikipedia.org The clerodane family itself is a significant subgroup of diterpenes, which are biosynthesized in various organisms, including plants, fungi, bacteria, and marine sponges. wikipedia.orgnih.gov

This compound was first isolated from the aerial parts of Clerodendrum indicum, a plant species belonging to the Lamiaceae family. acs.orgmedchemexpress.com Subsequent research has also identified its presence in Clerodendrum bungei. greenpharmacy.info The initial isolation and structural elucidation of this compound, along with its sibling compounds (Cleroindicins A-F), marked a notable contribution to the phytochemical understanding of the Clerodendrum genus. acs.orgsmolecule.com The structure of this compound features a bicyclic system, a characteristic it shares with other cleroindicins. smolecule.com

The broader family of clerodane diterpenes is known for a wide array of biological activities, including insect antifeedant properties. nih.gov The structural variations within this family, such as the stereochemistry at the decalin ring junction, lead to a vast diversity of compounds with different biological profiles. wikipedia.org

Significance in Natural Product Research and Chemical Biology

The study of natural products like this compound is a cornerstone of natural product research and chemical biology. These fields aim to discover novel chemical structures from natural sources and utilize them as tools to probe biological systems or as starting points for drug discovery. nih.gov The unique and complex architecture of many natural products, including the clerodane diterpenoids, presents both a challenge and an opportunity for synthetic chemists. nih.gov

The enantioselective total synthesis of several cleroindicins, including this compound, has been a subject of significant research. nih.gov These synthetic efforts are crucial not only for confirming the absolute stereochemistry of the natural compounds but also for providing access to larger quantities of these substances for further biological evaluation. nih.gov The synthesis of this compound has helped to clarify the stereochemical relationships among the cleroindicin family members. nih.gov

In the context of chemical biology, small molecules like this compound can serve as "chemical probes" to explore the function of cellular proteins and pathways. ox.ac.uk The process of identifying the biological targets of natural products is a key aspect of chemical biology and can lead to the discovery of new therapeutic targets. nih.gov While the specific biological targets of this compound are still under investigation, its classification as a natural product makes it a candidate for such studies.

Current State of Knowledge and Research Gaps

Current knowledge about this compound is primarily centered on its isolation, structural characterization, and total synthesis. acs.orgmedchemexpress.comnih.gov It has been identified as a natural constituent of certain Clerodendrum species and its chemical structure has been elucidated through spectroscopic methods. acs.orgresearchgate.net The successful synthesis of (±)-Cleroindicin E has been reported, providing a synthetic route to this molecule. medchemexpress.com

Despite these advances, significant research gaps remain. A comprehensive understanding of the biological activities of this compound is still lacking. While the broader Clerodendrum genus is known for various pharmacological properties, and other clerodane diterpenes exhibit notable bioactivities, the specific effects of this compound have not been extensively studied. nih.govgreenpharmacy.info

Furthermore, the precise molecular mechanisms of action and the specific protein targets with which this compound may interact are yet to be determined. Future research will likely focus on closing these knowledge gaps. This could involve comprehensive biological screening to identify potential therapeutic applications and target identification studies to understand its mechanism of action at a molecular level. Such research is essential to fully realize the potential of this compound as a tool for chemical biology or as a lead compound in drug discovery. nih.gov

Structure

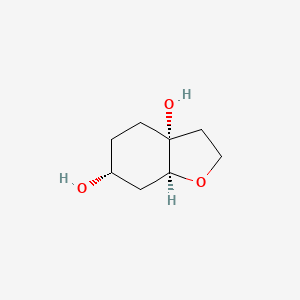

3D Structure

Properties

CAS No. |

189264-46-8 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

(3aR,6R,7aS)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol |

InChI |

InChI=1S/C8H14O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h6-7,9-10H,1-5H2/t6-,7+,8-/m1/s1 |

InChI Key |

BMCMOTVWVYIGFM-GJMOJQLCSA-N |

Isomeric SMILES |

C1C[C@]2(CCO[C@H]2C[C@@H]1O)O |

Canonical SMILES |

C1CC2(CCOC2CC1O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Cleroindicin E

This compound was first identified as part of a group of related compounds isolated from the aerial parts of Clerodendrum indicum (L.) Kuntze. This plant, belonging to the Lamiaceae family, is a semi-deciduous shrub found in East Asia, including regions of Southern China, India, and Southeast Asia. The initial discovery involved the isolation of six new compounds, designated cleroindicins A through F, from this species. This established C. indicum as the primary and original botanical source of this compound.

Subsequent phytochemical investigations have revealed that the occurrence of this compound is not limited to C. indicum. The compound, along with its relatives Cleroindicin A, C, and F, has also been successfully isolated from Clerodendrum bungei. This species is another member of the extensive Clerodendrum genus, which comprises over 500 species distributed globally in tropical and warm temperate regions. The presence of this compound in at least two different species within the same genus suggests a potential for its wider distribution among related plants.

| Botanical Source | Family | Plant Part(s) Used | Isolated Compounds Include |

| Clerodendrum indicum | Lamiaceae | Aerial parts, Leaves | This compound |

| Clerodendrum bungei | Lamiaceae | Not Specified | This compound |

Advanced Isolation and Purification Techniques

The isolation of this compound from its natural matrix is a multi-step process involving initial extraction followed by sophisticated purification methods.

Following the initial crude extraction, chromatographic techniques are essential for separating the complex mixture of phytochemicals to isolate pure this compound. The primary method employed is column chromatography using silica (B1680970) gel as the stationary phase. In the seminal study, the crude extract was subjected to repeated silica gel column chromatography. This process involves passing the extract through the column and eluting it with a series of solvents or solvent mixtures (mobile phase), typically of increasing polarity. This allows for the separation of the extract into various fractions based on the differential affinities of the constituent compounds for the silica gel. Fractions containing compounds with similar chromatographic behavior are then pooled and subjected to further rounds of chromatography, often with different solvent systems, until pure compounds, including this compound, are obtained. The purity of the isolated fractions is typically monitored using Thin Layer Chromatography (TLC).

| Technique | Stationary Phase | General Mobile Phase Strategy | Purpose |

| Column Chromatography | Silica Gel | Gradient elution with solvent mixtures (e.g., chloroform-methanol) | Primary separation of crude extract into fractions |

| Thin Layer Chromatography (TLC) | Silica Gel | Various solvent systems | Monitoring fraction purity and guiding the separation process |

The first step in isolating this compound involves extracting the compound from the plant material. This is typically achieved through solvent extraction. The dried and powdered aerial parts or leaves of the Clerodendrum species are subjected to extraction with various organic solvents. Common protocols involve either maceration, where the plant material is soaked in a solvent for an extended period, or more exhaustive methods like reflux or percolation. The choice of solvent is critical, with ethanol, methanol, and acetone (B3395972) being frequently used. These solvents are effective at dissolving a wide range of secondary metabolites, including compounds like this compound. After the extraction period, the solvent is filtered and then evaporated under reduced pressure to yield a concentrated crude extract, which then undergoes chromatographic purification.

| Extraction Method | Solvent(s) | Plant Material | Outcome |

| Percolation | Ethanol | Dried, powdered leaves | Crude ethanolic extract |

| Reflux | Distilled Water | Dried, powdered leaves | Crude aqueous extract |

| Maceration | Ethanol, Methanol, Acetone | Dried, powdered leaves | Crude solvent extract |

Ecological and Environmental Factors Influencing Production

The biosynthesis and accumulation of secondary metabolites in plants, including this compound, are not solely determined by genetics but are also significantly influenced by a range of external ecological and environmental factors. These factors can affect the plant's physiological and biochemical pathways, leading to variations in the quantity and composition of its chemical constituents. Key abiotic factors include light (intensity, duration, and quality), temperature, water availability, and soil composition (fertility, pH, and salinity). For instance, stressors like drought or exposure to specific light conditions can trigger defense mechanisms in plants, often leading to an increased production of certain secondary metabolites.

Structural Elucidation and Stereochemical Confirmation

Application of Advanced Spectroscopic Techniques for Structural Determination

The foundational characterization of Cleroindicin E relies on a suite of spectroscopic methods that together reveal its connectivity, molecular weight, and chiral nature.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the constitution and relative stereochemistry of this compound. Analysis of both ¹H and ¹³C NMR spectra, supported by two-dimensional techniques such as COSY and HMBC, has allowed for the assignment of all proton and carbon signals, confirming the bicyclic core structure.

While specific spectral data for this compound is often presented in comparison to its isomers and synthetic precursors, the structural similarities within the cleroindicin family allow for detailed conformational analysis. For instance, in a related compound, wednenol, which shares the cyclohexylethanoid core, the coupling constants and NOESY correlations in the ¹H NMR spectrum were critical in establishing the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. Specifically, the coupling constants of key protons helped to determine their axial or equatorial orientations, thereby defining the chair-like conformation of the six-membered ring. nih.gov The analysis of proton-proton correlations observed in COSY spectra of related structures has been vital in tracing the connectivity of the entire carbon skeleton. nih.govthefreedictionary.com

Table 1: Representative ¹³C and ¹H NMR Data for a Structurally Similar Cleroindicin Derivative (Data adapted for a representative structure from the cleroindicin family for illustrative purposes)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 79.4 | - |

| 2 | 83.3 | 4.00 (dd, J = 6.0, 9.5) |

| 3 | 37.5 | 1.39 (m), 1.85 (m) |

| 4 | 75.4 | - |

| 5 | 29.2 | 1.75 (m), 1.95 (m) |

| 6 | 30.5 | 1.60 (m), 1.80 (m) |

| 7 | 36.0 | 2.10 (m), 2.30 (m) |

| 8 | 66.4 | 3.95 (ddd, J = 3.0, 8.0, 9.5), 4.05 (dd, J = 8.0, 8.5) |

| 9 | 74.3 | 3.51 (q, J = 6.5) |

This table illustrates the type of data obtained from NMR studies used in the structural elucidation of cleroindicins. The specific shifts and couplings for this compound would be compared to such data from related known compounds.

High-Resolution Mass Spectrometry (HRMS) has been essential for determining the exact molecular formula of this compound. This technique provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental composition. For instance, the molecular formula of a related compound, wednenol, was established as C₁₀H₁₆O₃ based on its HRESIMS protonated molecular ion peak at m/z 185.1170 [M+H]⁺ (calculated 185.1178). nih.gov

In the broader analysis of the cleroindicin family, HRMS has been consistently used to confirm the molecular formula of each isolated or synthesized compound. For example, in the total synthesis of the chiral cleroindicins, HRMS (ESI) was used to confirm the mass of key intermediates and the final products, ensuring that the correct molecular entities were being handled at each synthetic step. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for a Cleroindicin Family Member

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

|---|

This table is an example of HRMS data used to validate the molecular formula of a compound within the cleroindicin family, a critical step in the structural elucidation process.

The inherent chirality of this compound has been investigated using optical rotation and circular dichroism (CD) spectroscopy. The sign of the optical rotation ([α]D) provides a fundamental indication of the enantiomeric series of the molecule. However, significant confusion existed in the literature regarding the optical rotations of the chiral cleroindicins, with conflicting reports for related compounds. nih.gov

Crystallographic Analysis for Absolute Stereochemistry (if applicable)

To date, there is no direct report of a single-crystal X-ray diffraction analysis for this compound itself. This technique, which provides the most definitive evidence for the absolute stereochemistry of a chiral molecule, has been successfully applied to other complex natural products, including some that are structurally related to the cleroindicins. scielo.brresearchgate.net The lack of a crystal structure for this compound means that its absolute stereochemistry has been determined through other means, primarily total synthesis and comparison with compounds of known configuration.

Confirmation Through Total Synthesis and Stereochemical Comparison

The most conclusive evidence for the structure and absolute stereochemistry of this compound has come from its relationship to other members of the cleroindicin family whose stereochemistry has been unambiguously established through enantioselective total synthesis.

A landmark study by Wenderski and co-workers in 2009 reported the enantioselective total synthesis of all known chiral cleroindicins (C-F). nih.gov This work was pivotal in clarifying the conflicting stereochemical assignments that had been present in the literature. The synthesis of (-)-Cleroindicin E was approached through the reduction of a synthetic precursor, (-)-cleroindicin C. nih.gov

The key findings from this synthetic effort were:

The synthesis of enantiopure samples of the cleroindicin family members allowed for the accurate measurement of their optical rotations, resolving prior discrepancies. nih.gov

It was demonstrated that the reduction of synthetic (-)-cleroindicin C with samarium diiodide produced a mixture that favored the formation of this compound over its diastereomer, iso-cleroindicin E. nih.gov

By starting from a precursor of known absolute configuration, the stereochemistry of the resulting this compound was definitively established. This synthetic correlation firmly placed this compound within the established stereochemical framework of the cleroindicin family.

This comprehensive synthetic work not only confirmed the planar structure of this compound but also, and more importantly, unambiguously assigned its absolute configuration by relating it to other synthetically derived members of the family. nih.gov

Biosynthetic Pathway Investigations

Hypothesized Biosynthetic Precursors and Intermediates

Research suggests a multi-step pathway beginning with common plant-derived molecules and proceeding through several key intermediates. The prevailing hypothesis presumes that the biosynthesis of the cleroindicin family originates from the dearomatization of a glycosylated phenolic compound. acs.orgacs.org

Key proposed molecules in the pathway include:

Glycosylated p-(2-hydroxyethyl)phenol: This is the presumed starting aromatic precursor. acs.orgacs.org Another related precursor, salidroside (B192308) (4-hydroxyphenylethyl alcohol glucoside), is known to be the starting point for similar cyclohexylethanoids. nsf.gov

Cornoside (B211721): This achiral cyclohexadienone glucoside is considered a crucial intermediate. acs.orgacs.org It is formed through the oxidative dearomatization of the phenolic precursor. acs.orgnsf.gov Cornoside is a widespread natural product found in various plant families, including Cornaceae and Lamiaceae, the family to which Clerodendrum belongs. nih.gov

Cleroindicin F: This compound is hypothesized to be the direct precursor to the other chiral cleroindicins, including Cleroindicin E. acs.orgnsf.gov The natural occurrence of Cleroindicin F as a nearly racemic mixture suggests it is a key branch point in the pathway, from which other isomers are derived. acs.orgacs.org

The total synthesis of cleroindicins often starts from precursors like 2,4-dihydroxybenzaldehyde (B120756), which supports the resorcinol-type structure of the core ring system. acs.orgacs.orgsmolecule.com

Table 1: Hypothesized Precursors and Intermediates in this compound Biosynthesis

| Compound | Role in Pathway | Reference |

|---|---|---|

| Glycosylated p-(2-hydroxyethyl)phenol | Initial Precursor | acs.org, acs.org |

| Cornoside | Key Achiral Intermediate | acs.org, acs.org, nsf.gov |

| Cleroindicin F | Direct Chiral Precursor | acs.org, nsf.gov |

Enzymatic Transformations in the this compound Biosynthesis

While the specific enzymes for the this compound pathway have not been isolated and characterized, the proposed transformations point to the involvement of several major enzyme classes known from other natural product biosynthetic pathways.

Key enzymatic steps are thought to include:

Oxidative Dearomatization: The conversion of the initial phenolic precursor to the cyclohexadienone intermediate, cornoside, is an oxidative process. acs.orgnsf.gov This type of reaction is often catalyzed by cytochrome P450 monooxygenases. nsf.govnih.govnii.ac.jp Research on cornoside formation in other species has established that a P450 monooxygenase is indeed the enzyme responsible. nii.ac.jp

Deglycosylation: The removal of the glucose unit from cornoside or a downstream intermediate is a necessary step, likely carried out by a glycosidase enzyme. acs.orgmdpi.com

Olefin and Carbonyl Reductions: The biosynthesis involves several reduction steps. smolecule.com The conversion of cornoside to Cleroindicins A and B involves olefin reduction. acs.orgacs.org The final proposed step, the conversion of Cleroindicin F to this compound, is a reduction of a carbonyl group. acs.org These transformations are typically performed by reductase or dehydrogenase enzymes. Synthetic studies have shown that reducing Cleroindicin F can yield this compound. acs.org

Spiro Ring Formation: A unique cytochrome P450 monooxygenase is believed to be responsible for the formation of the characteristic spiro ring found in the broader clerodane family, to which the cleroindicins belong. smolecule.com

Table 2: Proposed Enzymatic Transformations

| Transformation | Putative Enzyme Class | Substrate → Product | Reference |

|---|---|---|---|

| Oxidative Dearomatization | Cytochrome P450 Monooxygenase | Phenolic Precursor → Cornoside | nih.gov, nii.ac.jp, nsf.gov |

| Deglycosylation | Glycosidase | Cornoside → Aglycone | acs.org, mdpi.com |

| Intramolecular Cyclization | Unknown (or spontaneous) | Cornoside Aglycone → Cleroindicin F | nsf.gov |

| Carbonyl Reduction | Reductase / Dehydrogenase | Cleroindicin F → this compound | acs.org |

Comparative Analysis with Related Natural Product Biosynthetic Routes

The proposed biosynthesis of this compound is closely intertwined with that of its isomers. The entire family of cyclohexylethanoids appears to share a common origin from the key intermediate, cornoside. acs.orgnsf.gov

Divergence from Cleroindicin F: A significant finding from synthetic and analytical studies is that the chiral cleroindicins C, D, and E are all likely derived from Cleroindicin F. acs.orgnsf.gov The fact that naturally isolated Cleroindicin F is nearly racemic, while the others are partially racemic, suggests that an achiral precursor cyclizes to form a racemic or easily racemized Cleroindicin F, which is then enzymatically converted into the other, more stereochemically defined isomers. acs.orgacs.org This contrasts with the biosynthesis of the achiral Cleroindicins A and B, which are also thought to derive from cornoside but through a distinct pathway involving olefin reduction. acs.orgacs.org

Convergent Evolution: Cleroindicin F and related compounds have been found in botanically distinct species, such as Clerodendrum indicum (family Lamiaceae) and Cornus controversa (family Cornaceae). smolecule.com Comparative genomic analyses suggest that the biosynthetic pathways for these compounds evolved independently in these two plant lineages, an example of convergent evolution in secondary metabolism. smolecule.com

Comparison to Rengyolone: Cleroindicin F is structurally identical to rengyolone, a compound isolated from Forsythia suspensa. mdpi.comresearchgate.net The biosynthetic pathways of these cyclohexylethanoids are believed to be highly similar, starting from tyrosol and proceeding through salidroside and cornoside. nsf.govresearchgate.net

Genetic and Genomic Approaches to Pathway Elucidation

Direct genetic evidence for the this compound biosynthetic pathway is not yet available. However, modern genomic techniques provide a clear roadmap for its future elucidation. acs.orgnih.gov The identification of genes responsible for natural product formation relies on the principle that these genes are often physically grouped together in the genome in biosynthetic gene clusters (BGCs). nih.govppaspk.orgresearchgate.net

Genome Mining: The primary approach involves sequencing the genome of a producing organism, such as Clerodendrum indicum. smolecule.comtandfonline.com Computational tools can then "mine" this genomic data to identify putative BGCs. researchgate.netunh.edu These tools search for the co-localization of genes encoding relevant enzyme types, such as cytochrome P450s, reductases, and glycosyltransferases, which are hypothesized to be involved in the cleroindicin pathway. acs.orgsmolecule.com

Comparative Genomics: To validate a candidate BGC, comparative genomics is a powerful tool. plos.orgmdpi.com By comparing the genome of a producing species (e.g., C. indicum) with that of a closely related but non-producing species, researchers can identify gene clusters that are unique to the producer. nih.gov This method was suggested by the observation that the clerodane pathway in Clerodendrum evolved independently from that in Cornus. smolecule.com

Gene Function Verification: Once a candidate BGC is identified, the function of individual genes is typically confirmed through heterologous expression (expressing the genes in a different host organism) or by silencing the genes in the native organism to observe the effect on compound production. nih.gov While these studies have not yet been published for this compound, this general approach has been successfully used to uncover the genetic basis for many other complex plant and microbial natural products. nih.gov

Compound Index

Chemical Synthesis and Analog Development

Strategies for Total Synthesis of Cleroindicin E and its Enantiomers

The total synthesis of this compound and other members of the cleroindicin family has been a notable achievement in organic chemistry, showcasing innovative synthetic strategies.

A key objective in the synthesis of cleroindicins has been the development of enantioselective routes to obtain optically pure compounds. An enantioselective synthesis of all known chiral cleroindicins, including this compound, has been successfully reported. nih.govscite.aiacs.org This approach utilized a 2,4-dihydroxybenzaldehyde (B120756) as a starting material, demonstrating its utility in natural product synthesis. nih.govscite.aiacs.org The developed route allowed for the synthesis of not only the naturally occurring enantiomers but also their unnatural counterparts, which is crucial for detailed structure-activity relationship studies.

The syntheses of cleroindicins C, D, and F have been achieved through a strategy involving the desymmetrization of symmetrically substituted cyclohexadienones. core.ac.uknih.gov This method provides a common intermediate that can be elaborated into the different cleroindicin structures. nih.gov

Several powerful reaction methodologies have been central to the successful synthesis of this compound and its congeners.

o-Quinone Methide Chemistry: The chemistry of ortho-quinone methides (o-QMs) has been a cornerstone of the synthetic strategy. researchgate.netnih.gov These highly reactive intermediates are generated in situ under mild conditions from readily available salicylaldehyde (B1680747) derivatives. researchgate.netnih.govacs.org The transient o-QMs can then undergo various transformations, including 1,4-conjugate additions and Diels-Alder reactions, to construct the core structures of the cleroindicins. researchgate.netnih.gov This methodology has proven to be versatile, enabling the construction of complex molecular architectures with high levels of control. acs.org

Dearomatization: A critical step in the synthesis is the diastereoselective dearomatization of phenolic precursors. nih.govscite.aiacs.org This process converts a planar, aromatic system into a three-dimensional cyclohexadienone structure, establishing key stereocenters. nih.gov Oxidative dearomatization of para-alkyl phenols has been shown to be an effective method for creating the core tricyclic system of cleroindicin D. nih.gov Hypervalent iodine(III) reagents have also been employed to induce oxidative dearomatization of resorcinol (B1680541) and phenol (B47542) derivatives, providing access to important quinol intermediates. researchgate.net

Epoxidation: The introduction of the epoxide functionality, a characteristic feature of many cleroindicins, is another crucial transformation. Strategies involving the rearrangement of cyclic peroxyenones have been utilized to diastereospecifically form the tricyclic epoxide core of cleroindicin D. nih.gov

While significant progress has been made, the synthesis of cleroindicins is not without its challenges, particularly concerning stereocontrol and the prevention of racemization.

The stereochemical outcome of reactions involving o-QMs can be influenced by steric effects, which control the geometry of the formed olefin. nih.gov Achieving high diastereoselectivity in subsequent reactions requires careful control of reaction conditions, such as temperature. nih.govacs.org The use of chiral auxiliaries and catalysts has been instrumental in directing the stereochemical course of these reactions. acs.org

A notable challenge is the potential for racemization under certain conditions. For instance, it was discovered that a synthetically prepared, optically pure sample of Cleroindicin F readily racemized under mildly basic conditions. nih.govscite.aiacs.org This finding suggests that some of the naturally isolated cleroindicins may be partially racemic, highlighting the importance of careful handling and analysis of these compounds. nih.govscite.aiacs.org The stability of the stereocenters, particularly at the C4 position, can be a concern, and substituents on the cyclohexadienone core can influence the efficiency and selectivity of reactions. core.ac.uk

Rational Design and Synthesis of this compound Analogues and Derivatives

The development of synthetic routes has paved the way for the rational design and synthesis of this compound analogues and derivatives, enabling a deeper understanding of their structure-activity relationships and providing tools for biological investigations.

The modular nature of the synthetic strategies allows for the introduction of various functional groups and structural modifications. For example, analogues of vitamin E have been synthesized by alkylating α-tocopherol with different α-bromoacid ethyl esters to explore their potential as anticancer agents. mdpi.com This approach of modifying a natural product scaffold to enhance or investigate its biological activity is directly applicable to the cleroindicin framework. By systematically altering different parts of the this compound molecule, researchers can probe the importance of specific functional groups and stereochemical features for its biological effects.

The core structure of this compound serves as a template for the exploration of novel chemical scaffolds. The synthetic methodologies developed for the total synthesis can be adapted to create related, yet distinct, molecular architectures. For instance, the annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core has been explored to create novel redox-active ligands. beilstein-journals.org While not directly related to this compound, this demonstrates how the chemistry of key structural motifs can be extended to generate new classes of compounds with potentially interesting properties. The ability to construct the cis-decalin intermediate with multiple contiguous stereocenters in the synthesis of other clerodane diterpenoids highlights the potential for creating diverse and complex scaffolds. rsc.org

Mechanistic Investigations of Biological Activities in Research Models

In Vitro Investigations of Cellular and Molecular Interactions

Cleroindicin E has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes. ACATs are intracellular enzymes responsible for the esterification of cholesterol, playing a role in the development of hypercholesterolemia. Research involving compounds isolated from the stem bark of Albizia julibrissin evaluated their inhibitory activity against both ACAT-1 and ACAT-2. researchgate.net

In these in vitro assays, this compound was tested at a concentration of 50 μg/mL. The compound demonstrated inhibitory effects on both isozymes. Specifically, it showed a 61.2 ± 3.4% inhibition of ACAT-1 and a 55.5 ± 0.3% inhibition of ACAT-2. researchgate.net This dual inhibitory action suggests a potential role for this compound in modulating cholesterol metabolism through this enzymatic pathway. The phytochemical analysis that identified this compound was part of a broader investigation into the ethnopharmacological uses of certain plants. researchgate.net

Table 1: In Vitro Inhibition of ACAT Isozymes by this compound

| Compound | Concentration | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|---|

| This compound | 50 μg/mL | ACAT-1 | 61.2 ± 3.4 | researchgate.net |

| This compound | 50 μg/mL | ACAT-2 | 55.5 ± 0.3 | researchgate.net |

The specific molecular targets of this compound are not yet extensively validated through direct experimental studies. However, computational and screening approaches have provided preliminary insights. A network pharmacology study of the Clerodendrum genus, which includes the plant species from which this compound is isolated, predicted potential interactions with various cancer-associated gene targets. researchgate.net In one screening library, (±)-Cleroindicin E was listed as a potential natural inhibitor of SARM1 (Sterile Alpha and TIR Motif Containing 1), an NAD+ hydrolase involved in programmed axonal degeneration, although further validation was not provided. medchemexpress.com While these computational models and high-throughput screens suggest potential targets, specific, experimentally validated molecular binding partners for this compound remain to be fully elucidated.

Direct experimental evidence detailing the modulation of the PI3K-Akt signaling pathway by this compound is limited. The PI3K/Akt pathway is a critical regulator of many cellular processes, and its inhibition is a known anticancer mechanism for some natural compounds. researchgate.net A broad network pharmacology analysis of compounds from the Clerodendrum genus suggested a potential link to the PI3K-Akt pathway. researchgate.net

Furthermore, studies on other structurally related clerodane diterpenoids have shown activity on this pathway. For instance, 16-hydroxycleroda-3,13-dien-15,16-olide (B8257824) (PL3) has been identified as a PI3K inhibitor that induces dephosphorylation of the pathway, leading to cell death. biocrick.com While this suggests a possible mechanism for compounds with a similar chemical scaffold, specific studies confirming that this compound directly modulates the PI3K-Akt pathway have not been reported.

Evaluation in Cellular Proliferation Models

The antiproliferative activity of purified this compound has been evaluated in limited contexts. In a study investigating phytochemicals from Avicennia marina, this compound was among the compounds evaluated for bioactivity against two human glioma stem cell lines, GSC-3# and GSC-18#. nih.gov However, the specific results detailing its efficacy, such as IC50 values, were not reported for this particular compound in the study's abstract. A broader computational study on the Clerodendrum genus included this compound in its list of natural compounds, but did not provide experimental data on its antiproliferative effects. researchgate.net While various extracts from plants containing this compound have been studied for their cytotoxic effects, specific and detailed data on the antiproliferative capacity of the isolated compound across a range of established cell lines is not extensively documented in the available literature. nbu.ac.in

This compound has been cataloged as a potential apoptosis inducer in some compound databases. ambeed.com Apoptosis, or programmed cell death, is a key mechanism through which cytotoxic agents eliminate cancerous cells. The process can be initiated through various signaling cascades, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.netresearchgate.net

While related compounds such as the clerodane diterpenoid 16-hydroxycleroda-3,13-dien-15,16-olide have been shown to induce apoptosis by modulating histone-modifying enzymes and the PI3K pathway biocrick.com, direct mechanistic studies on how this compound initiates apoptosis are not yet detailed in the scientific literature. The potential for this compound to induce apoptosis is suggested by its inclusion in lists of bioactive compounds uio.no, but comprehensive studies validating this effect and elucidating the specific apoptotic pathways it modulates are required.

Antioxidant Activity Assessment in Biochemical Systems

The antioxidant potential of this compound and related compounds is a subject of ongoing research, with various in vitro biochemical assays being employed to elucidate their radical-scavenging and protective capabilities. nih.govcore.ac.uk These assays are crucial for the initial screening and characterization of the antioxidant properties of natural products. kjpp.net Commonly utilized methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay, hydroxyl radical scavenging assays, and assessments of lipid peroxidation inhibition. nih.govmdpi.com

While direct and extensive studies on the antioxidant activity of this compound are not widely available, research on analogous compounds and extracts from the Clerodendrum genus provides valuable insights. For instance, a study on Dolichandrone serrulata flowers, which also produce cleroindicin-type compounds, identified several constituents with antioxidant properties. researchgate.net In that study, while Cleroindicin B showed weak activity, other isolated compounds like protocatechuic acid demonstrated potent scavenging of DPPH and hydroxyl radicals. researchgate.net This suggests that the antioxidant capacity can vary significantly between different structural analogues within the same chemical class.

Biochemical assays measure the ability of a compound to neutralize free radicals, which are unstable molecules implicated in oxidative stress and cellular damage. kjpp.net The DPPH assay, for example, measures the reduction of the stable DPPH radical, indicated by a color change. kjpp.netmdpi.com Lipid peroxidation assays assess the ability of a compound to inhibit the oxidative degradation of lipids, a key process in cellular injury. core.ac.uk The results from these assays are often expressed as an EC50 or IC50 value, which represents the concentration of the compound required to achieve 50% of the maximum antioxidant effect. core.ac.ukmdpi.com

Table 1: Illustrative Antioxidant Activity Data for Compounds from Related Species

| Compound/Extract | Assay | Result (IC50/EC50) | Reference |

| Protocatechuic acid | DPPH radical scavenging | 25.6 ± 0.6 µM | researchgate.net |

| Protocatechuic acid | Hydroxyl radical scavenging | 29.6 ± 0.4 µM | researchgate.net |

| Cleroindicin B | Hydroxyl radical scavenging | 548.2 ± 2.1 µM | researchgate.net |

| Areca seed extract | DPPH radical scavenging | 0.409 mg/mL | mdpi.com |

| Areca seed extract | Hydroxyl radical scavenging | 3.75 mg/mL | mdpi.com |

This table is illustrative and provides context from related compounds and extracts, as direct, comprehensive data for this compound was not available in the search results.

Antiprotozoal Activity in In Vitro Parasite Models

The investigation of natural products for antiprotozoal activity is a significant area of drug discovery research. nih.gov In vitro studies on chloroformic extracts from various Clerodendrum species have demonstrated notable effects against protozoan parasites, particularly Plasmodium falciparum, the causative agent of malaria. bsu.edu.eg While specific data on this compound's antiprotozoal activity is limited, the general activity of extracts from its source genus suggests that its constituent compounds may contribute to these effects. bsu.edu.eg

Research on other compounds with similar structural motifs, such as certain cyclohexadienones, has shown promising activity against both P. falciparum and Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. mdpi.com These studies often determine the half-maximal inhibitory concentration (IC50) to quantify the potency of a compound against the parasite. nih.govmdpi.com Furthermore, the selectivity index (SI), which is the ratio of the cytotoxic concentration in a mammalian cell line to the antiparasitic IC50, is calculated to assess the compound's potential for selective toxicity towards the parasite. nih.govmdpi.com

The mechanism of action for quinoid-type compounds is often linked to their ability to undergo redox cycling, leading to the excessive generation of reactive oxygen species (ROS) within the parasite. nih.gov This intracellular oxidative stress can disrupt vital cellular processes and ultimately lead to parasite death. nih.gov While this provides a potential framework, the precise molecular targets of cleroindicin compounds within parasites remain an area for further investigation.

Computational Approaches to Mechanistic Elucidation

Computational methods are increasingly employed to predict and understand the interactions of natural products with biological targets at a molecular level. escholarship.org These in silico techniques provide valuable insights that can guide further experimental research.

Virtual Screening and Ligand-Based Drug Design Principles

Virtual screening and ligand-based drug design are powerful computational strategies used in the early stages of drug discovery. These methods leverage the known structural information of active compounds to identify new potential drug candidates from large databases. While specific virtual screening studies focusing on this compound were not prominently found, the principles are widely applied to natural products from the Clerodendrum genus to explore their therapeutic potential, for instance, in cancer research. rsc.orgresearchgate.net This approach often involves creating a library of compounds and assessing their drug-likeness based on various physicochemical properties. rsc.org

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govbioinformation.net This method is instrumental in understanding the binding mechanism and predicting the binding affinity, often expressed as a docking score or glide energy. nih.govbioinformation.net Studies on compounds from Clerodendrum inerme, for example, have used molecular docking to analyze the binding of natural compounds to protein kinases like mTOR. nih.govbioinformation.net In a study investigating natural inhibitors for the FUS protein, implicated in dementia, Cleroindicin C was identified through molecular docking as having a strong binding affinity. nih.govscribd.com Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding pocket. nih.gov

Molecular Dynamics Simulations for Complex Stability and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govwikipedia.org These simulations are crucial for assessing the stability of the ligand-protein complex and understanding the flexibility of the protein upon ligand binding. nih.govrug.nl For instance, MD simulations were used to validate the stability of the complex formed between Cleroindicin C and the FUS protein. nih.govscribd.com By analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can gain insights into the conformational changes and the stability of the interactions observed in molecular docking. nih.gov A stable complex in an MD simulation lends further support to the potential of the compound as an inhibitor. nih.gov

Network Pharmacology for Systems-Level Understanding of Interactions

Network pharmacology offers a holistic approach to understanding the complex interactions between drugs, their multiple targets, and the broader biological networks they influence. rsc.orgsci-hub.se This systems-level perspective is particularly valuable for natural products, which often exhibit polypharmacology (acting on multiple targets). sci-hub.se By constructing and analyzing compound-target and protein-protein interaction networks, researchers can identify key pathways and biological processes affected by a compound or a group of compounds from a particular plant genus. rsc.orgresearchgate.net A network pharmacology study on natural products from Clerodendrum species, for example, aimed to understand their multi-therapeutic potential against various types of cancer by building an "NPs-cancer network" based on docking results. rsc.org This approach can help to elucidate the mechanisms of action and identify potential new therapeutic applications for compounds like this compound. rsc.org

Structure Activity Relationship Sar Studies

Correlation of Structural Features with Biological Activities

The biological activity of the cleroindicin family of compounds, including Cleroindicin E, is intrinsically linked to their unique bicyclic structure. These compounds, isolated from plants such as Clerodendrum indicum, share a common structural framework but differ in their stereochemistry and the nature of their substituents, which significantly influences their biological profiles. vulcanchem.comsmolecule.com

While specific SAR studies on this compound are limited, research on the broader cleroindicin family provides valuable insights. The enantioselective total synthesis of all known chiral cleroindicins (C-F) has been a significant achievement, enabling a clearer understanding of their stereochemical assignments and optical rotations. acs.org It has been noted that natural Cleroindicin F is nearly racemic and can racemize under slightly basic conditions, highlighting the stereochemical lability that can impact biological activity. acs.org The stereochemistry at the fused ring junction and the orientation of the substituents are critical determinants of the molecule's interaction with biological targets. vulcanchem.com

Identification of Pharmacophores and Key Functional Groups

A pharmacophore represents the essential spatial arrangement of features in a molecule that are responsible for its biological activity. For the cleroindicin family, the core bicyclic system, which consists of a fused ring system, is a fundamental part of the pharmacophore.

A computational study on Cleroindicin C, a close analog of this compound, has provided insights into the key functional groups involved in biological interactions. This study, which investigated the interaction of Cleroindicin C with the FUS protein, implicated in some neurodegenerative diseases, highlighted the importance of the compound's functional groups in forming stable interactions within the protein's binding pocket. nih.gov The molecular structure of Cleroindicin C, and by extension other cleroindicins, contains functional groups capable of forming hydrophobic contacts and hydrogen bonds, which are crucial for binding affinity. nih.gov

The specific functional groups, such as hydroxyl and carbonyl moieties, and their spatial orientation on the bicyclic scaffold are critical for target recognition and binding. The presence and position of these groups can significantly alter the electronic distribution and steric profile of the molecule, thereby influencing its biological activity.

Computational SAR Modeling and Predictive Analytics

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds. asianpubs.orgnih.govperiodikos.com.br While dedicated QSAR studies specifically for this compound have not been extensively reported, the principles of these methods can be applied to the cleroindicin family to guide the design of new analogs with enhanced activity.

Pharmacophore modeling, a key component of computational drug design, can be used to develop a 3D model of the essential features required for biological activity. core.ac.uk For the cleroindicin family, a pharmacophore model would likely include features representing the bicyclic core and the key hydrogen bond donor and acceptor groups. Such a model could be used to virtually screen compound libraries to identify new potential inhibitors.

Molecular docking studies, as demonstrated with Cleroindicin C, can further elucidate the binding modes of these compounds with their biological targets and help to rationalize their structure-activity relationships. nih.gov These computational approaches, while not replacing experimental validation, provide a valuable framework for prioritizing the synthesis of new derivatives and for predicting their potential biological activities. The future development of predictive models for the cleroindicin class will depend on the availability of more extensive and specific biological activity data for a wider range of analogs.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantitative Analysis in Research

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) stands as a cornerstone technique for the quantitative analysis of organic molecules in complex matrices. rsc.org Its combination of the superior separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry makes it ideal for accurately measuring concentrations of specific compounds like Cleroindicin E, even at trace levels. rsc.orgnih.gov This is particularly crucial for clerodane diterpenoids, which may lack strong, specific UV-Vis absorbing chromophores, making traditional UV detection less effective. acs.org

In a typical research application, an Ultra-High-Performance Liquid Chromatography (UHPLC) system is used for faster and more efficient separations. mdpi.com For the quantitative analysis of this compound, a reversed-phase C18 column is commonly employed, which separates compounds based on their hydrophobicity. researchgate.net A gradient elution using a mobile phase of water (often containing a modifier like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) allows for the effective separation of this compound from other metabolites in a plant extract or biological sample. acs.orgresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate charged parent ions of this compound. For quantitative studies, a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. researchgate.net This involves isolating the parent ion (precursor ion) of this compound, fragmenting it, and then monitoring a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the target compound, minimizing interference from the sample matrix and allowing for reliable quantification. mdpi.com The development of such a method enables critical research applications, from quality control of natural product extracts to pharmacokinetic studies. nih.gov

Table 1: Representative Parameters for Quantitative UHPLC-MS/MS Analysis of this compound This table presents typical parameters based on established methods for related clerodane diterpenoids and serves as a representative example.

| Parameter | Specification | Purpose |

| Chromatography System | UHPLC | Provides high-resolution, rapid separation. |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) researchgate.net | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid acs.org | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol researchgate.net | Organic component for eluting analytes. |

| Flow Rate | 0.3 mL/min | Standard flow for analytical scale UHPLC. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. |

| MS Detection | Triple Quadrupole (QqQ) | Enables highly selective MRM experiments. |

| MRM Transition (Hypothetical) | Precursor Ion (m/z) → Product Ion (m/z) | Specific transition for unambiguous identification and quantification. |

| Calibration Range | e.g., 1 - 1000 ng/mL | Defines the linear range for accurate measurement. |

Hyphenated Techniques for Metabolomic Profiling

Metabolomics aims to provide a comprehensive snapshot of all small-molecule metabolites within a biological system, such as a plant extract. pomics.com This requires analytical platforms that can separate and identify a vast number of chemically diverse compounds in a single run. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for this purpose. mdpi.com

LC-MS is a dominant technique in metabolomics for its ability to analyze a wide range of non-volatile compounds. mdpi.com In the context of this compound, analyzing an extract from a source plant like Wedelia trilobata or a species of Clerodendrum using a high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) allows for the identification of dozens to hundreds of compounds. mdpi.comnih.gov Based on accurate mass measurements and fragmentation patterns, researchers can putatively identify this compound alongside other related diterpenoids, flavonoids, phenolic acids, and alkaloids present in the extract. nih.gov

For unambiguous structure elucidation of novel compounds discovered during profiling, more complex hyphenated systems like LC-MS-SPE-NMR are employed. This technique uses the LC-MS to identify and locate a target compound in the chromatogram, which is then automatically trapped onto a solid-phase extraction (SPE) cartridge. The purified compound can be eluted into an NMR spectrometer for full structural characterization. This approach has been successfully used to isolate and identify new neo-clerodane diterpenes from plant extracts, demonstrating its power for natural product discovery. acs.org

Table 2: Potential Metabolites Identified Alongside this compound in a Plant Extract Profile This table lists compound classes and examples that might be found in a metabolomic analysis of a plant known to produce this compound, such as from the genera Clerodendrum or Wedelia.

| Compound Class | Example Compound(s) | Analytical Technique | Reference |

| Clerodane Diterpenoids | Cleroindicins (A-F), Teucrins | LC-MS, LC-MS-SPE-NMR | acs.org |

| Resin Acid Diterpenes | Isopimaric acid | GC-MS | pomics.com |

| Flavonoids | Luteolin, Apigenin | LC-MS | mdpi.com |

| Phenolic Acids | Caffeic acid, Ferulic acid | LC-MS, GC-MS | mdpi.com |

| Monosaccharides | Fructose, Glucose | GC-MS (derivatized) | pomics.com |

Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding the biological activity of this compound requires identifying its molecular target(s) and characterizing the binding interaction. Spectroscopic techniques that can monitor these interactions in real-time provide invaluable data on binding kinetics (association and dissociation rates) and conformational changes, which are critical for drug discovery and chemical biology. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a uniquely powerful tool for studying molecular interactions at atomic resolution in solution. mdpi.com Real-time in-cell NMR allows researchers to observe a ligand, such as this compound, binding to its protein target directly within a living cell. nih.govyoutube.com By monitoring the chemical shift perturbations (CSPs) in the protein's NMR spectrum over time as the compound is introduced, one can identify the specific amino acid residues involved in the binding event, effectively mapping the interaction site. youtube.com Furthermore, time-resolved experiments can track the concentrations of the free and bound states of the protein, allowing for the calculation of kinetic parameters. youtube.com

Fluorescence Spectroscopy offers high sensitivity for monitoring binding events. Techniques can involve labeling the protein or small molecule with a fluorescent probe. Alternatively, changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding can be monitored. More advanced methods use specifically designed fluorogenic probes that become fluorescent only upon a specific interaction, enabling real-time detection in live cells with high specificity. biorxiv.org

Surface Plasmon Resonance (SPR) is a label-free, surface-based technique used to measure binding kinetics in real-time. mdpi.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the precise determination of the association rate (k_on) and dissociation rate (k_off), and thus the binding affinity (K_D). mdpi.com

Table 3: Comparison of Spectroscopic Techniques for Real-Time Interaction Monitoring

| Technique | Principle | Key Advantages | Key Limitations |

| Real-Time NMR | Measures changes in the magnetic environment of atomic nuclei upon binding. nih.gov | Provides atomic-level structural detail of the interaction site; can be performed in-cell. youtube.com | Requires relatively high concentrations of sample; limited to smaller proteins. |

| Fluorescence Spectroscopy | Detects changes in fluorescence emission (intensity, lifetime, polarization) upon binding. biorxiv.org | Very high sensitivity; suitable for high-throughput screening and live-cell imaging. | Often requires labeling, which can potentially perturb the interaction. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor surface as molecules bind and dissociate. mdpi.com | Label-free; provides precise kinetic data (k_on, k_off, K_D). | Requires immobilization of one binding partner, which may affect its conformation. |

Future Directions in Cleroindicin E Research

Unexplored Biosynthetic Avenues

The biosynthesis of clerodane diterpenoids, including Cleroindicin E, is a complex process involving multiple enzymatic steps. While the general pathway from geranylgeranyl pyrophosphate (GGPP) is understood, the specific enzymes and intermediate steps leading to the diverse structures within this family remain largely uncharacterized. cas.cn

Recent research has begun to shed light on the genetic basis of clerodane biosynthesis, identifying class I and class II diterpene synthases in various plant species. cas.cn However, the precise enzymatic machinery responsible for the formation of the characteristic decalin core and the subsequent oxidative modifications that yield this compound are yet to be fully elucidated. Future research should focus on:

Genome Mining and Enzyme Discovery: Systematic exploration of the genomes and transcriptomes of Clerodendrum species, the natural source of this compound, could lead to the discovery of novel diterpene synthases and cytochrome P450 monooxygenases involved in its biosynthesis. cas.cnplos.org

Reconstitution of Biosynthetic Pathways: Once candidate genes are identified, their functions can be validated through in vitro enzymatic assays and transient expression systems, such as in Nicotiana benthamiana. cas.cn This would allow for the stepwise reconstruction of the this compound biosynthetic pathway.

Understanding Polyphyletic Origins: Investigations into the evolutionary origins of clerodane biosynthesis have revealed that it has arisen independently in different plant lineages. cas.cn Further comparative genomic and phylogenetic analyses could provide insights into the convergent evolution of this complex metabolic pathway.

Development of Advanced Synthetic Methodologies

The total synthesis of this compound and its analogues presents significant challenges due to its stereochemically complex and densely functionalized structure. While several total syntheses have been reported, the development of more efficient and versatile synthetic strategies remains a key objective. nih.govnih.gov

Future efforts in this area could focus on:

Novel Dearomatization Strategies: Oxidative dearomatization has proven to be a powerful tool for constructing the core structures of clerodane diterpenoids. nih.govacs.org The development of new reagents and catalytic systems for asymmetric dearomatization could provide more direct and stereocontrolled access to key intermediates. acs.org

Catalytic Asymmetric Methods: The application of modern catalytic asymmetric reactions, such as enantioselective Michael additions and allylic substitutions, could streamline the synthesis and allow for the efficient generation of enantiopure this compound and its stereoisomers. acs.org

Biomimetic Synthesis: Inspired by the proposed biosynthetic pathways, synthetic strategies that mimic the natural cyclization and rearrangement cascades could lead to more concise and elegant total syntheses. acs.org

Discovery of Novel Molecular Targets

While some biological activities of clerodane diterpenoids have been reported, the precise molecular targets of this compound are largely unknown. smolecule.com Identifying these targets is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogues.

A recent computational study suggested that Cleroindicin C, a closely related compound, may interact with the FUS protein, which is implicated in neurodegenerative diseases. nih.gov This highlights the potential for this compound to have novel therapeutic applications. Future research should aim to:

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can help to identify the direct binding partners of this compound in various cell types.

Computational Docking and Molecular Dynamics Simulations: In silico approaches can be used to predict potential binding sites on known protein targets and to understand the molecular basis of the interaction between this compound and its receptors. nih.gov

Validation of Biological Activity: Once potential targets are identified, their biological relevance should be validated through in vitro and in vivo studies to confirm the mechanism of action of this compound. researchgate.net

Integration with Omics Technologies for Comprehensive Biological Insight

The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform for gaining a holistic understanding of the biological effects of this compound. humanspecificresearch.orgimec-int.comworldscholarsreview.org By simultaneously analyzing changes across multiple molecular levels, researchers can uncover complex cellular responses and identify novel pathways affected by the compound.

Future research could integrate these technologies in the following ways:

Multi-Omics Profiling: Treating cells or model organisms with this compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses can reveal global changes in gene expression, protein abundance, and metabolite levels. mdpi.comnih.gov

Pathway and Network Analysis: The large datasets generated from omics experiments can be analyzed using bioinformatics tools to identify enriched biological pathways and to construct interaction networks, providing insights into the compound's mechanism of action. nih.govfrontiersin.org

Spatial Omics: Emerging spatial omics technologies can provide information on the distribution of molecular changes within tissues, offering a deeper understanding of the localized effects of this compound. mdpi.com

Exploration of Chemical Space Through Diversity-Oriented Synthesis of Analogues

The chemical structure of this compound provides a rich scaffold for the generation of a diverse library of analogues with potentially improved or novel biological activities. Diversity-oriented synthesis (DOS) is a powerful strategy for systematically exploring the chemical space around a natural product core. biosolveit.dersc.org

Future directions in this area include:

Scaffold Modification: Systematically modifying the decalin core, the butenolide side chain, and the various functional groups of this compound can lead to the discovery of structure-activity relationships (SAR).

Combinatorial Synthesis: The development of efficient and modular synthetic routes will enable the rapid generation of a large number of analogues for high-throughput screening.

Computational-Guided Analogue Design: Using computational tools to predict the properties and biological activities of virtual compounds can help to prioritize the synthesis of the most promising analogues, making the exploration of chemical space more efficient. openreview.netmpg.de

Q & A

Q. What analytical techniques are critical for characterizing Cleroindicin E’s structure, and what challenges arise in distinguishing it from stereoisomers?

Methodological Answer: this compound’s structural elucidation relies on NMR spectroscopy (e.g., , , and 2D-COSY/HMBC) and X-ray crystallography to resolve stereochemical ambiguities. Challenges include differentiating epimers (e.g., epi-cleroindicin D vs. cleroindicin D) due to overlapping spectral signals. For example, optical rotation and chiral HPLC are essential to confirm enantiomeric purity .

Q. How can researchers optimize extraction protocols for this compound from natural sources while ensuring purity?

Methodological Answer: Use column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane/EtOAc or CHCl/MeOH) to isolate this compound. HPLC (C18 columns, acetonitrile/water) is critical for purity validation. Ensure solvent compatibility with lab safety protocols, especially when handling halogenated intermediates .

Advanced Research Questions

Q. What strategies address low yields in this compound’s catalytic asymmetric synthesis, particularly during β-elimination or ketal deprotection steps?

Methodological Answer: Low yields in β-elimination (e.g., during Cleroindicin F synthesis) can be mitigated by non-basic conditions (e.g., pyridine instead of DBU) to preserve optical activity. For ketal deprotection, hydrogenolysis (H, Pd/C) or acidic hydrolysis (PPTS in MeOH) optimizes yield while avoiding decomposition . Catalyst screening (e.g., chiral phosphoric acids) improves enantioselectivity in asymmetric silylation steps .

Q. How can computational methods predict this compound’s bioactivity to guide experimental design?

Methodological Answer: Use molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., α-glucosidase) and molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). Cross-reference results with existing phytochemical databases to identify knowledge gaps .

Q. What experimental designs resolve contradictions in this compound’s reported biological activities across studies?

Methodological Answer: Conduct a systematic review with meta-analysis to quantify heterogeneity (e.g., I statistic ). For in vitro studies, standardize assay conditions (e.g., cell lines, IC protocols) and include positive controls (e.g., acarbose for α-glucosidase inhibition). Address publication bias via funnel plots and sensitivity analyses .

Methodological and Data Analysis Questions

Q. How should researchers design a study to investigate this compound’s structure-activity relationships (SAR) while minimizing confounding variables?

Methodological Answer: Apply the P-E/I-C-O framework :

- Population (P): Target enzymes/receptors (e.g., α-glucosidase PDB-3W37).

- Exposure/Intervention (E/I): this compound derivatives with modified functional groups (e.g., ester vs. ketal).

- Comparison (C): Wild-type vs. mutant enzymes or known inhibitors (e.g., Cleroindicin B).

- Outcome (O): IC values or binding free energy (ΔG). Use factorial design to test multiple variables simultaneously .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound’s bioactivity studies?

Methodological Answer: Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC. For small sample sizes, apply Bayesian hierarchical models to estimate uncertainty. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Synthesis and Stereochemical Challenges

Q. How can researchers avoid racemization during this compound’s synthesis, particularly in esterification or elimination steps?

Methodological Answer: Use low-temperature conditions (-20°C) and aprotic solvents (e.g., THF) during esterification. For eliminations, avoid strong bases (e.g., DBU) that promote planar intermediates; opt for mesylate intermediates treated with mild bases (e.g., pyridine). Monitor enantiomeric excess via chiral HPLC .

Q. What catalytic systems improve enantioselectivity in this compound’s asymmetric silylation?

Methodological Answer: Chiral bis(oxazoline)-Cu(II) complexes achieve >90% ee in silylation of triols. Optimize ligand stereochemistry (e.g., (R,R)-vs. (S,S)-configuration) and reaction time to prevent over-silylation. Characterize intermediates via NMR to track regioselectivity .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in this compound’s spectral data across labs?

Methodological Answer: Provide detailed supplementary data : NMR pulse sequences (e.g., NOESY mixing time), crystallographic refinement parameters (R), and HPLC chromatograms (column lot numbers, mobile phase pH). Adhere to Beilstein Journal guidelines for experimental reporting, including raw data deposition in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.